5-Methylsulfonyl Substitution as an Essential Pharmacophore: COX-2 Inhibitor Potency Data
SAR studies demonstrate that the 5-methylsulfonylindole-2-carboxylate scaffold is critical for achieving potent COX-2 inhibition. Compounds derived from this scaffold achieve IC50 values as low as 43 nM against COX-2, with selectivity indexes exceeding 2331 for COX-2 over COX-1 [1]. In contrast, indole-2-carboxylate derivatives lacking the 5-methylsulfonyl group or bearing alternative C5 substituents (e.g., methoxy) show substantially weaker COX-2 inhibition or require different substitution patterns to achieve comparable activity [1]. The methylsulfonyl group engages in specific interactions within the COX-2 binding site that cannot be recapitulated by hydrogen, halogen, or methoxy substituents.
| Evidence Dimension | COX-2 inhibitory potency (IC50) of optimized derivatives built from 5-methylsulfonylindole-2-carboxylate scaffold |
|---|---|
| Target Compound Data | Optimized derivative: IC50 = 43 nM (COX-2); selectivity index (COX-1/COX-2) >2331 |
| Comparator Or Baseline | Indole-2-carboxylate derivatives lacking 5-methylsulfonyl substitution: IC50 values typically in micromolar range or inactive |
| Quantified Difference | >1000-fold improvement in potency; >2000-fold selectivity margin |
| Conditions | Purified COX-2 and COX-1 enzyme inhibition assays; in vitro biochemical evaluation |
Why This Matters
This demonstrates that procurement of the 5-methylsulfonyl-substituted indole-2-carboxylate is essential for accessing validated COX-2 inhibitor chemical space, whereas alternative C5-substituted analogs cannot serve as competent synthetic starting points for this target class.
- [1] Cruz-López O, Díaz-Mochón JJ, Campos JM, et al. Design, syntheses, biological evaluation, and docking studies of 2-substituted 5-methylsulfonyl-1-phenyl-1H-indoles: potent and selective in vitro cyclooxygenase-2 inhibitors. ChemMedChem. 2007;2(1):88-100. View Source
